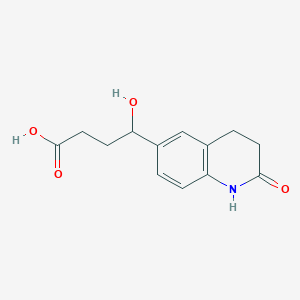

4-Hydroxy-4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanoic acid

Description

Properties

IUPAC Name |

4-hydroxy-4-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c15-11(4-6-13(17)18)9-1-3-10-8(7-9)2-5-12(16)14-10/h1,3,7,11,15H,2,4-6H2,(H,14,16)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZUPALUDUDLLQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)C(CCC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanoic acid typically involves multiple steps, starting with the construction of the tetrahydroquinoline core. One common approach is the cyclization of an appropriate amino acid derivative followed by oxidation to introduce the keto group. The hydroxy group can be introduced through subsequent hydroxylation reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using catalysts to improve yield and efficiency. The use of continuous flow reactors and automated systems can also enhance the production process, ensuring consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides.

Major Products Formed:

Oxidation: Formation of quinone derivatives.

Reduction: Production of tetrahydroquinoline derivatives.

Substitution: Introduction of various functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity allows for the creation of a wide range of derivatives, which can be used in further research and development.

Biology: The biological applications of this compound are vast, including its potential use as a pharmacophore in drug discovery. Its structural features make it suitable for binding to various biological targets, leading to potential therapeutic effects.

Medicine: In medicine, this compound has shown promise in the development of new drugs. Its ability to interact with specific molecular targets can lead to the creation of novel treatments for various diseases.

Industry: In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its unique properties make it valuable for creating high-performance products.

Mechanism of Action

The mechanism by which 4-Hydroxy-4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanoic acid exerts its effects involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups play crucial roles in binding to these targets, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Variations

4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]butanoic Acid

- CAS No.: Not specified (Catalog # sc-348524)

- Molecular Formula: C₁₃H₁₅NO₄ (identical to the target compound)

- Key Difference : The hydroxyl group at position 4 is replaced by an ether (oxy) linkage .

- Implications: Reduced hydrogen-bonding capacity compared to the hydroxylated analog. Lower acidity due to the absence of a hydroxyl proton.

Ethyl 3-Hydroxy-butanoate and 3-Methyl Butanoic Acid

- Sources : Identified as volatile aliphatic acids in P. lucuma fruits .

- Key Differences: Simpler structures lacking the tetrahydroquinolin moiety. Ethyl 3-hydroxy-butanoate is an ester, while 3-methyl butanoic acid is a branched-chain carboxylic acid.

- Implications: Higher volatility and contribution to odor profiles in natural products .

3-Hydroxy-4-Methoxycinnamic Acid

Physicochemical and Functional Comparisons

Table 1: Comparative Properties

Research Findings and Hypotheses

Reactivity and Stability: The hydroxyl group in the target compound may enhance solubility in polar solvents compared to its ether analog .

Biological Relevance :

- While 3-hydroxy-4-methoxycinnamic acid is used in pharmacological studies , the target compound’s nitrogen-containing heterocycle might interact with biological targets (e.g., enzymes or receptors) more effectively.

Industrial Applications: The low volatility of the target compound contrasts with simpler butanoic acid derivatives, making it less suitable for fragrance applications but more viable in non-volatile formulations .

Biological Activity

4-Hydroxy-4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanoic acid is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C13H15NO4

- Molecular Weight : 249.26 g/mol

- CAS Number : 64462-98-2

Antioxidant Properties

Studies have shown that compounds similar to 4-hydroxy-4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanoic acid exhibit antioxidant activity. This property is crucial for protecting cells from oxidative stress and could play a role in preventing neurodegenerative diseases.

Neuroprotective Effects

Preliminary investigations suggest that this compound may have neuroprotective effects. It appears to modulate pathways involved in neuronal survival and apoptosis, potentially offering therapeutic benefits in conditions like Alzheimer's disease and other neurodegenerative disorders.

Enzyme Inhibition

The compound has been noted for its potential to inhibit specific enzymes involved in metabolic processes. For instance, it may affect kynurenine aminotransferase (KAT), an enzyme implicated in the kynurenine pathway, which is significant in neurological health and disease states.

Study 1: Kynurenine Pathway Modulation

A study explored the effects of related compounds on the kynurenine pathway. The findings indicated that modulation of KAT activity could lead to increased levels of neuroprotective metabolites such as kynurenic acid (KYNA), suggesting a potential role for 4-hydroxy derivatives in treating neuroinflammatory conditions .

Study 2: Antioxidant Activity Assessment

In vitro assays demonstrated that derivatives of tetrahydroquinoline exhibited significant antioxidant activity. The compound was tested against standard antioxidants like ascorbic acid and showed comparable results in scavenging free radicals, indicating its potential use as a dietary supplement or therapeutic agent .

Study 3: Neuroprotection in Animal Models

Animal studies have indicated that administration of this compound could reduce neuronal damage induced by excitotoxicity. The protective effects were associated with decreased levels of inflammatory cytokines and improved behavioral outcomes in models of acute brain injury .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.